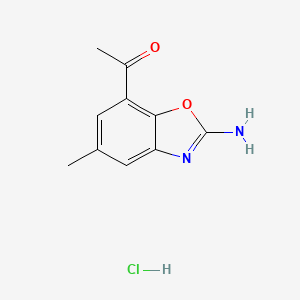![molecular formula C8H15NO B8004765 (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B8004765.png)
(5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine is a bicyclic organic compound that features a fused ring system consisting of a cyclopentane ring and an oxazepine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Cyclization Reactions: : One common method for synthesizing (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine involves the cyclization of appropriate precursors. For instance, starting from a cyclopentane derivative with suitable functional groups, a cyclization reaction can be induced using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
-
Reductive Amination: : Another synthetic route involves the reductive amination of a cyclopentanone derivative with an amino alcohol. This reaction typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the oxazepine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and automated systems are employed to ensure consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions.
-
Reduction: : Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or using hydride donors such as sodium borohydride (NaBH4). These reactions can reduce any double bonds or carbonyl groups present in the compound.
-
Substitution: : Nucleophilic substitution reactions can occur at the oxazepine ring, where nucleophiles such as amines or thiols replace leaving groups like halides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thio derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5aR,8aR)-octahydro-2H-cyclopenta[b][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a scaffold for drug design. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound derivatives are explored for their therapeutic potential. These derivatives may exhibit activity against a range of diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is investigated for its potential use in the production of advanced materials. Its structural properties may contribute to the development of new polymers or other materials with unique characteristics.
Wirkmechanismus
The mechanism of action of (5aR,8aR)-octahydro-2H
Eigenschaften
IUPAC Name |
(5aR,8aR)-3,4,5,5a,6,7,8,8a-octahydro-2H-cyclopenta[b][1,4]oxazepine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-7-8(4-1)10-6-2-5-9-7/h7-9H,1-6H2/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJUVEHYGBGSLY-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C1)OCCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[1,2-D][1,3]oxazol-2-amine hydrochloride](/img/structure/B8004692.png)



![Naphtho[2,3-D][1,3]oxazol-2-amine](/img/structure/B8004729.png)






![acetic acid;tert-butyl N-[(1S)-2-amino-1-phenylethyl]carbamate](/img/structure/B8004775.png)
